molecular formula C17H17N5O3S B10868024 4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10868024
M. Wt: 371.4 g/mol
InChI Key: OIROBBRJWJTYBR-UHFFFAOYSA-N
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Description

4-({2-[(1-Bicyclo[221]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-yl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Tetrazole Ring Formation: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Thioether Linkage: The sulfanyl group is attached through a nucleophilic substitution reaction.

    Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the acetylated intermediate and 4-aminobenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic ring and the bicyclic structure can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to participate in hydrogen bonding and ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl)acetyl}amino)benzoic acid: Lacks the tetrazole ring, which may reduce its biological activity.

    4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)acetyl}amino)benzoic acid: Similar structure but without the sulfanyl group, potentially affecting its reactivity and stability.

Uniqueness

The presence of both the tetrazole ring and the sulfanyl group in 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid makes it unique. These functional groups confer distinct chemical properties, such as enhanced binding affinity in biological systems and increased reactivity in synthetic applications.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[[2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C17H17N5O3S/c23-15(18-13-5-3-11(4-6-13)16(24)25)9-26-17-19-20-21-22(17)14-8-10-1-2-12(14)7-10/h1-6,10,12,14H,7-9H2,(H,18,23)(H,24,25)

InChI Key

OIROBBRJWJTYBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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